molecular formula C26H30O6 B10754284 Deacetoxy-7-oxogedunin

Deacetoxy-7-oxogedunin

Cat. No.: B10754284
M. Wt: 438.5 g/mol
InChI Key: PMISPNORJONCHB-DKBZVKCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. DEACETOXY-7-OXOGEDUNIN has been studied for its potential therapeutic properties, including anti-inflammatory, anti-malarial, and triglyceride-reducing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: DEACETOXY-7-OXOGEDUNIN can be isolated from the seed oil of Carapa guianensis through a series of extraction and purification steps. The process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: The yield and purity of the compound can be optimized by adjusting the extraction and purification parameters .

Chemical Reactions Analysis

Types of Reactions: DEACETOXY-7-OXOGEDUNIN undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and potential modifications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

DEACETOXY-7-OXOGEDUNIN stands out due to its potent biological activities and potential therapeutic applications, making it a unique and valuable compound for further research and development.

Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

(1R,2R,4S,7S,8S,12S)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15,19-trione

InChI

InChI=1S/C26H30O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3/t15?,16?,19-,20+,23+,24-,25-,26+/m0/s1

InChI Key

PMISPNORJONCHB-DKBZVKCESA-N

Isomeric SMILES

C[C@@]12CCC3[C@]4(C=CC(=O)C(C4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C

Origin of Product

United States

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